BCPA

Osteoclastogenesis Pin1 modulation TRAP staining

Pin1-targeted osteoclast research frequently encounters confounding cytotoxicity from agents like Juglone or KPT-6566, compromising cell viability and experimental validity. BCPA resolves this by functioning as a non-cytotoxic Pin1 WW domain modulator that attenuates Pin1 protein reduction during RANKL-induced osteoclastogenesis without altering mRNA levels. • Maintains cell viability at concentrations up to 10 μM with significant osteoclast inhibition at ≥5 μM. • Selectively represses DC-STAMP and OSCAR mRNA without affecting NFATc1 or c-Fos transcription factors. • Validated in primary bone marrow-derived macrophage cultures for osteoporosis target validation campaigns.

Molecular Formula C22H22Cl2N2O2
Molecular Weight 417.3 g/mol
Cat. No. B515385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBCPA
Molecular FormulaC22H22Cl2N2O2
Molecular Weight417.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC(=O)NCCCCNC(=O)C=CC2=CC=CC=C2Cl)Cl
InChIInChI=1S/C22H22Cl2N2O2/c23-19-9-3-1-7-17(19)11-13-21(27)25-15-5-6-16-26-22(28)14-12-18-8-2-4-10-20(18)24/h1-4,7-14H,5-6,15-16H2,(H,25,27)(H,26,28)/b13-11+,14-12+
InChIKeyKHDKYKZKDQMAKP-PHEQNACWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BCPA: Non-Cytotoxic Pin1 Modulator for Osteoporosis Research


BCPA (N,N′-1,4-butanediylbis[3-(2-chlorophenyl)acrylamide], CAS 547731-67-9) is a synthetic small-molecule Pin1 modulator identified through receptor-based in silico screening targeting the WW domain of peptidyl-prolyl cis-trans isomerase Pin1 [1]. Unlike cytotoxic Pin1 inhibitors, BCPA functions as a non-cytotoxic regulator that attenuates the reduction of Pin1 protein during osteoclast differentiation, thereby inhibiting RANKL-induced osteoclastogenesis without altering Pin1 mRNA levels [1]. Its chemical structure (C22H22Cl2N2O2, MW 417.33) and unique binding mode at the Pin1 WW domain distinguish it from both natural product inhibitors and covalent Pin1 degraders [1].

BCPA vs. Other Pin1 Compounds: Mechanistic Differences


Pin1-targeting compounds exhibit divergent mechanisms and cellular outcomes that preclude functional interchangeability. Juglone, a natural naphthoquinone, acts as a covalent irreversible Pin1 inhibitor with inherent cytotoxicity [1]. PiB (PPIase-Parvulin Inhibitor) demonstrates competitive reversible inhibition of Pin1 PPIase activity (IC50 ~1.5 μM) but inhibits cell proliferation across multiple cancer lines [2]. KPT-6566 covalently binds the Pin1 catalytic site, inducing both Pin1 degradation and DNA-damaging byproduct release (IC50 640 nM) [3]. ATRA (all-trans retinoic acid) induces Pin1 protein degradation through a distinct mechanism with variable IC50 depending on cell type [4]. In contrast, BCPA uniquely attenuates Pin1 protein reduction during osteoclast differentiation without cytotoxicity, maintaining cellular viability at effective concentrations [1]. Direct substitution of BCPA with any of these alternatives would introduce confounding cytotoxicity or mechanistically distinct Pin1 modulation, invalidating experimental conclusions in osteoclast biology research [1].

BCPA vs. Pin1 Inhibitors: Osteoclast and Cytotoxicity Evidence


TRAP+ Osteoclast Formation: BCPA vs. Juglone

In a direct head-to-head comparison under identical RANKL-induced osteoclast differentiation conditions, BCPA treatment significantly decreased TRAP-positive multinucleated cell formation, whereas the Pin1 inhibitor juglone significantly increased osteoclast numbers [1]. This opposite functional outcome demonstrates that BCPA is not functionally interchangeable with juglone despite both targeting Pin1 [1].

Osteoclastogenesis Pin1 modulation TRAP staining

Cell Viability: BCPA vs. Juglone Cytotoxicity

BCPA exhibited no cytotoxicity toward osteoclasts during 4 days of differentiation and was also non-cytotoxic to MC3T3-E1 osteoblast-like cells at concentrations 0–10 μM [1]. In a direct comparison, BCPA was slightly less cytotoxic than juglone, even at high concentrations [1]. This contrasts sharply with juglone's known cytotoxic effects across multiple cell lines, with reported IC50 values ranging from 5.6–21.3 μM depending on cell type [2].

Cytotoxicity Cell viability Pin1 modulation

Pin1 Protein Stability: BCPA Preserves Without mRNA Change

BCPA uniquely attenuates the reduction of Pin1 protein during osteoclast differentiation without changing Pin1 mRNA levels, as demonstrated by western blot and real-time PCR analyses [1]. This contrasts with PiB, which directly inhibits Pin1 PPIase enzymatic activity (IC50 = 1.5 μM) but does not modulate protein levels [2], and with KPT-6566, which covalently inhibits Pin1 and induces its degradation (IC50 = 640 nM) [3]. ATRA also induces Pin1 degradation via a distinct mechanism but with variable IC50 depending on cell type [4].

Pin1 regulation Protein stability Post-translational regulation

Selective Gene Repression: DC-STAMP and OSCAR

BCPA significantly repressed the mRNA expression of DC-STAMP and OSCAR, two genes essential for osteoclast cell-cell fusion and maturation, without altering the mRNA expression of upstream transcription factors NFATc1 and c-Fos [1]. This selective transcriptional regulation is not reported for PiB, KPT-6566, ATRA, or juglone in the context of osteoclast differentiation, underscoring BCPA's unique application-specific profile.

DC-STAMP OSCAR Osteoclast fusion Gene expression

BCPA Research Applications


Non-Cytotoxic Pin1 Modulation in Osteoclasts

Use BCPA when studying the role of Pin1 in RANKL-induced osteoclastogenesis, particularly when experimental design requires separation of Pin1-specific effects from general cytotoxicity. BCPA maintains cell viability at concentrations up to 10 μM while achieving significant osteoclast inhibition at ≥5 μM [1]. Juglone is contraindicated due to its cytotoxicity and opposing functional effect on osteoclast formation [1].

Pin1 Protein Stabilization in Bone Biology

BCPA is uniquely suited for studies examining post-translational regulation of Pin1 protein stability during osteoclast differentiation. Unlike PiB (enzymatic inhibition) or KPT-6566/ATRA (protein degradation), BCPA attenuates Pin1 protein reduction without altering mRNA levels [1]. This provides a clean tool for dissecting protein stability mechanisms independent of transcriptional regulation.

Osteoclast Fusion: DC-STAMP Expression Analysis

For experiments focused on osteoclast cell-cell fusion, BCPA offers selective repression of DC-STAMP and OSCAR mRNA without confounding effects on NFATc1 or c-Fos transcription factors [1]. This specificity enables targeted interrogation of the Pin1–DC-STAMP axis in osteoclast maturation, a research application not addressable with alternative Pin1-targeting compounds.

Osteoporosis Drug Discovery and Target Validation

BCPA serves as a validated chemical probe for Pin1-targeted osteoporosis research, demonstrating robust inhibition of osteoclast differentiation in primary bone marrow-derived macrophage cultures [1]. Its favorable cytotoxicity profile at effective concentrations makes it suitable for phenotypic screening and target validation campaigns where maintaining cellular health is critical for assay reproducibility.

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